REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:8][C:6](=[O:7])[NH:5][C:3]1=[O:4].[Br:9]Br>O1CCOCC1>[Br:9][CH:8]1[N:2]([CH3:1])[C:3](=[O:4])[NH:5][C:6]1=[O:7]
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Name
|
|
Quantity
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114 g
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Type
|
reactant
|
Smiles
|
CN1C(=O)NC(=O)C1
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
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Trifluoroboron ether complex (0.1 g; manufactured by Tokyo Chemical Industry Co., Ltd.) was added to the solution
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Type
|
ADDITION
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Details
|
After the completion of dropwise addition
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Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |